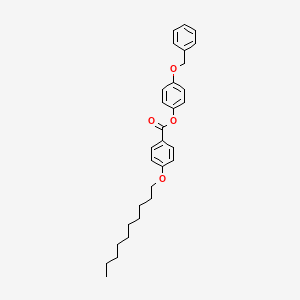

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate

Descripción general

Descripción

4-(Benzyloxy)phenyl 4-(decyloxy)benzoate is a useful research compound. Its molecular formula is C30H36O4 and its molecular weight is 460.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Liquid Crystal Applications

Synthesis and Characterization

BDBB is primarily recognized for its role as a liquid crystal compound. It has been synthesized through a multi-step process involving the alkylation of ethyl 4-hydroxybenzoate and subsequent esterification reactions. The final product exhibits distinct mesomorphic properties, making it suitable for liquid crystal display (LCD) applications .

Thermodynamic Properties

The thermodynamic characteristics of BDBB were analyzed using Inverse Gas Chromatography (IGC), which provided insights into its interaction with various solvents at elevated temperatures (333.2 K to 493.2 K). This analysis is crucial for understanding the selectivity and efficiency of BDBB in liquid crystal applications, particularly in optimizing its use in display technologies .

Medicinal Chemistry

Potential Neuroprotective Effects

Recent studies have explored the potential of derivatives related to BDBB in medicinal chemistry, particularly as inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. For instance, compounds structurally similar to BDBB were synthesized and demonstrated significant MAO-B inhibitory activity, competitive binding, and neuroprotective effects . This suggests that BDBB derivatives could be developed further as therapeutic agents for neuroprotection.

Antioxidant Activity

In addition to MAO-B inhibition, certain derivatives have shown promising antioxidant properties. These compounds can mitigate oxidative stress, which is a contributing factor in various neurodegenerative conditions. The ability to cross the blood-brain barrier (BBB) enhances their potential as effective therapeutic agents .

Case Study 1: Liquid Crystal Displays

In a study focusing on the synthesis and characterization of BDBB, the compound was evaluated for its suitability in LCD applications. The results indicated that BDBB possesses favorable thermal stability and phase transition temperatures, making it an excellent candidate for high-performance displays .

Case Study 2: Neuroprotective Agents

A series of benzoate derivatives based on the structure of BDBB were synthesized to assess their MAO-B inhibitory activity. One derivative showed an IC50 value of 0.062 µM, indicating potent inhibition. Additionally, it exhibited significant antioxidant capabilities and metal-chelating properties, highlighting its multifaceted therapeutic potential against Parkinson's disease .

Summary Table of Applications

| Application Area | Details | Key Findings |

|---|---|---|

| Liquid Crystals | Used in LCD technology; characterized using IGC | Favorable thermodynamic properties for display applications |

| Medicinal Chemistry | Potential MAO-B inhibitors for Parkinson's treatment | Significant inhibitory activity and antioxidant effects |

| Neuroprotection | Compounds derived from BDBB show neuroprotective effects | Effective against oxidative stress; good BBB permeability |

Propiedades

Número CAS |

129561-09-7 |

|---|---|

Fórmula molecular |

C30H36O4 |

Peso molecular |

460.6 g/mol |

Nombre IUPAC |

(4-phenylmethoxyphenyl) 4-decoxybenzoate |

InChI |

InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-12-23-32-27-17-15-26(16-18-27)30(31)34-29-21-19-28(20-22-29)33-24-25-13-10-9-11-14-25/h9-11,13-22H,2-8,12,23-24H2,1H3 |

Clave InChI |

CVZVJMWYUUNCPE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.